![molecular formula C6H6F3N3O2S B1459383 methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 461431-84-5](/img/structure/B1459383.png)
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Overview
Description
The compound “methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate” is a complex organic molecule that contains several functional groups . It includes a trifluoromethyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetate ester . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Acute Toxicity of 1,2,4-Triazole Derivatives : A study synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and investigated their physical-chemical properties and acute toxicity. These compounds, including methyl esters, were found to be practically non-toxic or low-toxic and may serve as intermediates for synthesizing amides, hydrazides, and other structures (Salionov, 2015).
Cyclization of Triazole Derivatives and CNS Effects : By reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, researchers obtained derivatives that were evaluated for their effects on the central nervous system in mice. These studies highlight the versatility of triazole derivatives in pharmacological research (Maliszewska-Guz et al., 2005).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : A research synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity. This study exemplifies the potential of triazole derivatives in developing antimicrobial agents (Holla et al., 2005).
Structural and Chemical Characterization
Synthesis and Structural Assessment of Triazole Derivatives : A study synthesized Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, demonstrating the compound's potential for forming complexes, which could be relevant in various chemical and pharmacological applications (Castiñeiras et al., 2018).
Synthesis and Characterization of Triazole Derivatives : Researchers synthesized a series of triazole derivatives and characterized them using spectroscopic techniques. This work highlights the diverse structural possibilities of triazole compounds (Saeed et al., 2014).
Physicochemical Properties and Mass Spectrometric Fragmentation : The physicochemical characteristics and mass spectrometric fragmentation patterns of a triazole derivative were studied, providing valuable information for understanding the behavior of these compounds in various conditions (Salionov et al., 2015).
Biological Evaluation
Evaluation of Triazole Derivatives as Cholinesterase Inhibitors : A study synthesized triazole derivatives and evaluated them as cholinesterase inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Mohsen, 2012).
Anti-inflammatory and Analgesic Activity of Triazole Derivatives : Research focused on synthesizing and evaluating the anti-inflammatory and analgesic activities of triazole acetic acid derivatives, showcasing their potential in pain and inflammation management (Hunashal et al., 2014).
Antifungal Activities of Triazole Derivatives : A study synthesized new triazole derivatives and evaluated their antifungal activities, indicating their potential use in developing antifungal agents (Chu et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors .
Mode of Action
It’s worth noting that the compound might participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate plays a significant role in biochemical reactions, particularly those involving radical trifluoromethylation. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The trifluoromethyl group in the compound enhances its ability to participate in radical reactions, making it a potent agent in modifying biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with enzymes, leading to either inhibition or activation of their activity. This interaction can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a subject of interest for studying metabolic disorders and developing therapeutic interventions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .
properties
IUPAC Name |
methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRDXSATZGKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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